Product packaging for 1-Methyl-3-prop-1-enylbenzene(Cat. No.:CAS No. 17271-70-4)

1-Methyl-3-prop-1-enylbenzene

Cat. No.: B1174167
CAS No.: 17271-70-4
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Description

1-Methyl-3-prop-1-enylbenzene (C₁₀H₁₂) is a substituted aromatic compound featuring a methyl group at position 1 and a prop-1-enyl (allyl) group at position 3 of the benzene ring. The allyl substituent introduces unsaturation (C=C), influencing reactivity and physicochemical properties. For instance, highlights the synthesis of 3-methylbenzamide derivatives via reactions involving 3-methylbenzoic acid, suggesting analogous routes could apply to allyl-substituted toluenes . Structural characterization techniques like X-ray crystallography (via SHELX/ORTEP tools, as in –3, 6) and spectroscopy (1H/13C NMR, IR) are critical for confirming such structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N5O2 B1174167 1-Methyl-3-prop-1-enylbenzene CAS No. 17271-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17271-70-4

Molecular Formula

C17H23N5O2

Synonyms

1-Methyl-3-(1-propenyl)benzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Meta-Substituted Toluenes

Key analogs include:

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications
1-Methyl-3-prop-1-enylbenzene Allyl (C₃H₅) at C3 C₁₀H₁₂ Unsaturated, potential for polymerization or addition reactions.
3-Isopropyltoluene (m-Cymene) Isopropyl (C₃H₇) at C3 C₁₀H₁₄ Higher boiling point due to saturated branching; used in fragrances .
α-Methylstyrene Propenyl (C₃H₅) at C1 C₉H₁₀ Vinyl-group reactivity; monomer in plastics .
  • Physical Properties :

    • The allyl group in this compound reduces molecular weight (C₁₀H₁₂) compared to m-cymene (C₁₀H₁₄), likely lowering boiling points due to decreased van der Waals interactions.
    • Unsaturation in the allyl group enhances reactivity (e.g., susceptibility to electrophilic addition) versus saturated isopropyl groups in m-cymene .
  • Synthesis and Reactivity :

    • Allyl-substituted aromatics are often synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. ’s use of 3-methylbenzoic acid derivatives hints at possible carboxylate intermediates for functionalization .
    • m-Cymene, by contrast, is typically derived from alkylation of toluene with isopropyl halides .

Functional Group Influence on Crystallography and Bonding

  • Hydrogen-bonding patterns () differ significantly between allyl and isopropyl analogs. Allyl’s π-electrons may engage in weaker CH-π interactions, whereas m-cymene’s branched isopropyl group could promote denser crystal packing .
  • Structural validation tools like SHELXL () and ORTEP-3 () are essential for resolving such differences in solid-state arrangements .

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds at elevated temperatures (250–400°C) under reduced pressure or inert atmospheres to prevent oxidative side reactions. The catalyst facilitates the abstraction of hydrogen atoms from the propyl side chain, resulting in the formation of a double bond. For example, using 5% Pd/C at 300°C, yields of up to 68% have been reported in analogous systems. Side products, such as fully dehydrogenated derivatives or positional isomers, are minimized by optimizing residence time and catalyst loading.

Friedel-Crafts Alkylation Followed by Dehydration

A two-step synthesis involving Friedel-Crafts alkylation and subsequent dehydration is another viable route. This approach is particularly useful for introducing the prop-1-enyl group regioselectively.

Friedel-Crafts Alkylation of Toluene

Toluene undergoes alkylation with 3-chloropropene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-methyl-3-(2-chloropropyl)benzene. The reaction is conducted at 0–5°C to suppress polysubstitution. The chloro intermediate is then subjected to hydrolysis to yield 1-methyl-3-(2-hydroxypropyl)benzene.

Acid-Catalyzed Dehydration

The alcohol intermediate is dehydrated using concentrated sulfuric acid or phosphoric acid at 80–120°C. This step eliminates a water molecule, forming the prop-1-enyl group. Yields for this step typically range from 70–85%, depending on acid strength and temperature control.

Cross-Coupling Reactions via Heck or Suzuki-Miyaura Protocols

Transition-metal-catalyzed cross-coupling reactions provide a modular approach to constructing the prop-1-enyl moiety. The Heck reaction, for instance, couples aryl halides with alkenes in the presence of palladium catalysts.

Heck Coupling of 3-Bromo-1-methylbenzene

3-Bromo-1-methylbenzene reacts with propene using a palladium(II) acetate catalyst and a phosphine ligand (e.g., PPh₃) in a polar aprotic solvent like DMF. The reaction proceeds at 100–120°C, yielding this compound with regioselectivity favoring the trans-isomer. Typical yields range from 60–75%, with byproducts arising from over-insertion or homocoupling.

Isomerization of 1-Methyl-3-prop-2-enylbenzene

Positional isomerization offers a route to correct double-bond placement. Acidic or basic conditions can shift the double bond from the less stable prop-2-enyl isomer to the thermodynamically favored prop-1-enyl form.

Acid-Catalyzed Isomerization

Using p-toluenesulfonic acid (PTSA) in toluene at reflux (110°C), the prop-2-enyl isomer undergoes hydride shift to form the prop-1-enyl derivative. This method achieves >90% conversion within 6 hours, as demonstrated in analogous styrene derivatives .

Q & A

Q. Example Discrepancy Resolution :

Bond TypeExperimental (Å)DFT (Å)Discrepancy Resolution Strategy
C=C (prop-1-enyl)1.341.32Check for thermal motion artifacts; refine hydrogen positions .

[Advanced] What hydrogen-bonding motifs are critical for stabilizing the crystal lattice of this compound?

Answer:
Graph set analysis ( R₂²(8) motifs) identifies weak C-H···π interactions between aromatic rings and prop-1-enyl groups. Key steps:

Identify Donor/Acceptor Pairs : Use Mercury 4.0 to map C-H···π contacts (distance: 2.7–3.3 Å; angle: 140–170°).

Topology Analysis : Apply Etter’s rules to classify motifs (e.g., D for chains, R for rings).

Q. Workflow :

  • Data Integration : Use SAINT for multi-component datasets.
  • Twinning Matrix : Confirm via PLATON’s TWINCHECK.
  • Final Model : Validate with CCDC’s EnCIFer .

[Basic] What safety protocols are essential for handling this compound in synthetic workflows?

Answer:

  • Ventilation : Use fume hoods (minimum airflow 0.5 m/s).
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Absorb with vermiculite; neutralize with 10% NaOH.
  • Exposure Response :
    • Inhalation : Move to fresh air; monitor for dyspnea (seek medical attention if persistent) .
    • Skin Contact : Wash with soap/water for 15 minutes.

[Advanced] How do solvent polarity and substituent effects influence the UV-Vis absorption profile of this compound?

Answer:

  • Solvent Effects : Red shifts (10–15 nm) in polar solvents (e.g., ethanol) due to π→π* transitions.
  • Substituent Impact : Electron-donating groups (e.g., methyl) increase λmax by 20–30 nm vs. electron-withdrawing groups.

Q. Methodology :

Sample Prep : 0.01 mM solutions in spectrographic-grade solvents.

Instrumentation : Shimadzu UV-2600 (scan range: 200–400 nm).

Data Analysis : TD-DFT (CAM-B3LYP) to correlate experimental and theoretical spectra .

[Advanced] What mechanistic insights can kinetic isotope effects (KIEs) provide about the electrophilic substitution of this compound?

Answer:
Deuterium labeling at the prop-1-enyl position reveals:

  • Primary KIE (kH/kD > 1) : Indicates rate-limiting proton transfer (e.g., nitration).
  • Secondary KIE (kH/kD ≈ 1) : Suggests non-rate-limiting σ-complex formation.

Q. Experimental Setup :

  • Isotopic Substrates : Synthesize deuterated analogs via Pd-catalyzed H/D exchange.
  • Reaction Monitoring : Use ¹H NMR to track deuterium retention at reaction sites.

Q. Data Interpretation :

Reaction TypekH/kDMechanistic Implication
Nitration2.1Proton transfer is rate-limiting
Sulfonation1.3Partial σ-complex stabilization

This guides catalyst design for regioselective functionalization .

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